Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate
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Overview
Description
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C9H6BrF2NO5 and a molecular weight of 326.05 g/mol . This compound is characterized by the presence of a bromine, two fluorine atoms, and a nitro group attached to a phenoxy ring, which is further connected to an acetate group. It is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate typically involves the reaction of 4-bromo-3,6-difluoro-2-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenoxy ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy acetates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The acetate group can undergo hydrolysis, releasing the active phenoxy compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-difluoro-3-nitrobenzoate
- 4-Bromo-2-fluoroanisole
- Ethyl bromodifluoroacetate
Uniqueness
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate is unique due to the combination of bromine, fluorine, and nitro groups on the phenoxy ring, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate (CAS No. 1221502-85-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrF2NO5, with a molecular weight of approximately 326.05 g/mol. The compound features a nitrophenoxy group, which is known for influencing biological activity through various mechanisms.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to this compound. A related compound exhibited potent activity against various bacterial strains, suggesting that halogenated nitrophenyl derivatives may possess significant antimicrobial properties. For instance, modifications in the halogen and nitro groups can enhance the efficacy against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumonia .
2. Anticancer Properties
The anticancer potential of derivatives of this compound has been investigated through structure-activity relationship (SAR) studies. These studies indicate that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds demonstrated IC50 values ranging from 0.69 to 22 mM against various cancer cell lines .
Case Study 1: Structure-Activity Relationship Analysis
A study focused on the SAR of nitrophenyl derivatives highlighted that the introduction of electron-withdrawing groups like bromine and fluorine significantly enhances the cytotoxicity of these compounds. The study reported that specific substitutions could lead to improved solubility and bioavailability, critical factors for therapeutic applications .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
R-6 | 21 | Induces ROS production leading to apoptosis |
R-84 | 16 | Inhibits tubulin polymerization |
Case Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies have shown that similar compounds exhibit favorable absorption and distribution profiles in vivo. For instance, the half-life (t1/2) of related compounds was reported to be around 13 hours with significant plasma concentrations achieved after oral administration . This suggests that this compound could potentially have a similar pharmacokinetic profile.
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate that like many nitro-containing compounds, it may pose genotoxic risks under certain conditions . Therefore, further studies are required to elucidate its safety and therapeutic index.
Properties
Molecular Formula |
C9H6BrF2NO5 |
---|---|
Molecular Weight |
326.05 g/mol |
IUPAC Name |
methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate |
InChI |
InChI=1S/C9H6BrF2NO5/c1-17-6(14)3-18-9-5(11)2-4(10)7(12)8(9)13(15)16/h2H,3H2,1H3 |
InChI Key |
AQUVYPQSMDKXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C(=C(C=C1F)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
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